Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]
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Overview
Description
The compound “((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)” is a complex organic molecule with multiple chiral centers and a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexane ring, the introduction of the methylene and ethylidene groups, and the attachment of the tert-butyldimethylsilane protecting groups. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of such a complex molecule would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
This compound could have several scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery or as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane derivatives: Compounds with similar cyclohexane ring structures.
Indene derivatives: Compounds with similar indene ring structures.
Silane-protected compounds: Molecules with similar tert-butyldimethylsilane protecting groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and chiral centers, which could confer unique chemical and biological properties compared to similar compounds.
Biological Activity
Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane], a complex organic compound with the molecular formula C40H72O2Si2, has garnered attention in recent years for its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and related compounds that may influence its activity.
Structural Overview
The compound is characterized by a secoergostane backbone derived from ergosterol, featuring multiple functional groups that contribute to its biological properties. The unique silane structure combined with a tetracyclic framework suggests distinct interactions within biological systems.
Biological Activities
Research indicates that secoergosta derivatives exhibit a range of biological activities:
- Antifungal Properties : Similar compounds have shown efficacy against various fungal strains.
- Antioxidant Activity : The presence of silane groups may enhance the compound's ability to scavenge free radicals.
- Cell Proliferation Inhibition : Preliminary studies suggest potential effects on cell growth regulation.
Synthesis
The synthesis of secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Secoergostane Backbone : Utilizing ergosterol as a precursor.
- Functionalization : Introducing the silane and oxy groups through specific reactions such as silylation and etherification.
Case Study 1: Antifungal Activity
A study conducted on derivatives of secoergosta demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The mechanism was attributed to the disruption of fungal cell membranes, leading to increased permeability and cell death.
Case Study 2: Antioxidant Potential
Research evaluating the antioxidant properties of similar compounds indicated that they effectively reduced oxidative stress in vitro. The study measured the ability to scavenge DPPH radicals and showed a concentration-dependent effect.
Comparative Analysis with Related Compounds
The following table summarizes key features of compounds structurally related to secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]:
Compound Name | Structure Type | Notable Features |
---|---|---|
Ergosterol | Steroid | Precursor to many bioactive compounds |
Doxercalciferol | Vitamin D analogue | Role in calcium metabolism |
9-Hydroxyergosterol | Hydroxy derivative | Exhibits antifungal properties |
Secoergosta-5-en-3β-ol | Seco derivative | Potentially similar biological activities |
This comparative analysis highlights the uniqueness of secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane], particularly its complex structure that may confer distinct biological activities not present in simpler analogues.
Properties
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H72O2Si2/c1-28(2)29(3)19-20-30(4)35-23-24-36-32(18-17-25-40(35,36)12)21-22-33-26-34(41-43(13,14)38(6,7)8)27-37(31(33)5)42-44(15,16)39(9,10)11/h19-22,28-30,34-37H,5,17-18,23-27H2,1-4,6-16H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCDRCBBCZLXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72O2Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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